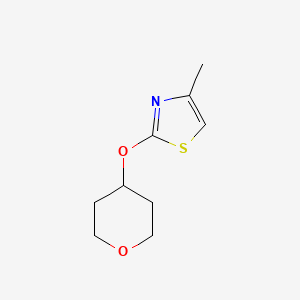![molecular formula C17H17N5O B2719769 N-([2,3'-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1903733-60-7](/img/structure/B2719769.png)
N-([2,3'-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains a bipyridine moiety and a pyrazole moiety . Bipyridine is a type of heterocyclic compound that is aromatic and contains two pyridine rings . Pyrazole is another type of heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions between the appropriate precursors under controlled conditions . The structures of the synthesized compounds are usually confirmed using spectroscopic methods and elemental analysis .Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out . Factors such as the presence of functional groups and the steric hindrance can affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques . These properties can include things like hardness, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Precursor for Nitrogen-Doped Porous Carbons
This compound, due to its pyridine-containing nature, can be used as a precursor for nitrogen-doped porous carbons (NPCs). These NPCs have been shown to exhibit high-performance capacitive behavior . The pyridine groups in the compound serve as nitrogen sources to produce NPCs .
Electrochemical Capacitors
The NPCs derived from this compound have been used in electrochemical capacitors. They exhibit high specific capacitance and retain their capacitance even at high current densities .
Lithium-Ion Batteries
NPCs, which can be derived from this compound, have found applications in lithium-ion batteries . The high surface area and optimal doping content of nitrogen in these NPCs make them suitable for such applications .
Adsorbents
The NPCs produced from this compound can also be used as adsorbents . Their high surface area and large pore volume make them effective for this purpose .
Catalyst Supports
The NPCs derived from this compound can be used as catalyst supports . The presence of nitrogen in these NPCs can enhance the catalytic activity .
Biologically Active Molecules
Bipyridine and related compounds, such as the one , are used as fundamental components in various applications, including biologically active molecules .
Ligands in Transition-Metal Catalysis
These compounds are extensively used as ligands in transition-metal catalysis . Their strong coordination with metal centers makes them effective for this purpose .
Photosensitizers and Viologens
Bipyridine derivatives are also used as photosensitizers and in viologens . Their unique chemical structure allows them to absorb and emit light effectively, making them suitable for these applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-8-16(22(2)21-12)17(23)20-10-13-5-7-19-15(9-13)14-4-3-6-18-11-14/h3-9,11H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPZMBBQYMVVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-4-yl}methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)
![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)
![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)

![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)


